n-(2-aminoethyl)-2-methoxybenzamide
Overview
Description
n-(2-aminoethyl)-2-methoxybenzamide is an organic compound that features an amide functional group attached to an anisole moiety
Mechanism of Action
Target of Action
N-(2-Aminoethyl)-2-methoxybenzamide, also known as N-Aeoa or N-(2-Aminoethyl)-2-anisamide, is a synthetic compound that has been found to interact with peptide nucleic acids (PNAs) . PNAs are synthetic nucleic acid analogs with a neutral N-(2-aminoethyl) glycine backbone . They possess unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength, and stability over a wide range of temperatures and pH .
Mode of Action
The compound’s interaction with its targets involves the formation of a complex with the target oligonucleotides . This interaction is facilitated by the compound’s unique physicochemical properties, including its resistance to enzymatic degradation and its stability over a wide range of temperatures and pH .
Biochemical Pathways
It is known that the compound interacts with peptide nucleic acids (pnas), which play a crucial role in various biological processes . The interaction of N-Aeoa with PNAs could potentially affect the processes regulated by these molecules.
Result of Action
Its interaction with pnas suggests that it could potentially influence the processes regulated by these molecules .
Action Environment
The action, efficacy, and stability of N-Aeoa can be influenced by various environmental factors. For instance, the compound’s stability over a wide range of temperatures and pH suggests that it can function effectively in diverse physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-aminoethyl)-2-methoxybenzamide typically involves the reaction of 2-anisoyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of ethylenediamine attacks the carbonyl carbon of 2-anisoyl chloride, forming the desired amide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
n-(2-aminoethyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
n-(2-aminoethyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and has applications in materials science.
N-(2-Aminoethyl)-1-aziridineethanamine: Investigated for its potential as an ACE2 inhibitor for cardiovascular diseases and SARS.
Uniqueness
n-(2-aminoethyl)-2-methoxybenzamide is unique due to its specific structural features, such as the presence of an anisole moiety, which imparts distinct chemical and biological properties
Biological Activity
N-(2-aminoethyl)-2-methoxybenzamide, also known by its CAS number 53673-10-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including its interactions with peptide nucleic acids, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
This compound features an amine group attached to a methoxy-substituted benzamide. Its structure can be represented as follows:
This compound is characterized by its ability to interact with nucleic acids and exhibit cytotoxic effects on various cancer cell lines.
Interaction with Peptide Nucleic Acids (PNAs)
Research indicates that this compound interacts with peptide nucleic acids (PNAs), which play a crucial role in gene regulation and cellular processes. These interactions may facilitate the delivery of therapeutic agents or enhance the specificity of gene targeting technologies.
Cytotoxicity Studies
A significant aspect of the biological activity of this compound is its cytotoxic effects against cancer cell lines. In a study evaluating the cytotoxic properties of various derivatives of bis(2-aminoethyl)amine, it was found that compounds similar to this compound exhibited varying degrees of antiproliferative activity against several human cancer cell lines, including:
- Colorectal adenocarcinoma (CaCo-2)
- Epithelial lung carcinoma (A549)
- Melanoma (HTB-140)
The study utilized the MTT assay to determine the IC50 values, which represent the concentration required to inhibit cell growth by 50%. The results indicated that certain derivatives showed promising activity, suggesting that modifications to the basic structure could enhance efficacy .
Cell Line | IC50 (µM) | Compound |
---|---|---|
CaCo-2 | 13.95 ± 2.5 | Phenethyl derivative 6 |
A549 | 15.74 ± 1.7 | Bis(2-aminoethyl)amine derivative 4 |
HTB-140 | Varies | Various derivatives |
The mechanism by which this compound exerts its cytotoxic effects may involve inducing apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with certain derivatives led to a significant increase in early and late apoptotic cells in A549 and CaCo-2 cell lines. For instance, one derivative induced early apoptosis in 42.7% of A549 cells compared to only 7.3% in untreated controls .
Furthermore, these compounds were shown to reduce levels of interleukin-6 (IL-6), a pro-inflammatory cytokine associated with tumor progression. The most effective derivatives inhibited IL-6 release significantly, further supporting their potential as anticancer agents .
Case Studies
Several studies have documented the effects of this compound and its derivatives on various cancer types:
- Study on Lung Carcinoma : A study demonstrated that derivative compounds significantly inhibited cell proliferation in A549 cells, with some achieving IC50 values as low as 13.95 µM.
- Colorectal Cancer Research : Another research effort highlighted the effectiveness of these compounds against CaCo-2 cells, where they induced apoptosis and reduced IL-6 levels significantly.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBVTCVUPAJQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201914 | |
Record name | N-(2-Aminoethyl)-2-anisamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53673-10-2 | |
Record name | N-(2-Aminoethyl)-2-anisamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053673102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)-2-anisamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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